Cas no 1250532-16-1 (2-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde)

2-Chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde is a versatile aromatic aldehyde derivative featuring a chloro-substituted benzaldehyde core linked to a 4,5-dimethylimidazole moiety. This compound is of interest in synthetic organic chemistry due to its bifunctional reactivity, combining electrophilic (aldehyde) and nucleophilic (imidazole) sites, making it a valuable intermediate for heterocyclic and pharmaceutical applications. The presence of electron-donating dimethyl groups on the imidazole ring enhances its stability and modulates its electronic properties, facilitating selective functionalization. Its structural features make it suitable for constructing complex molecular frameworks, particularly in medicinal chemistry for the development of bioactive compounds. The product is typically characterized by high purity and consistent performance in synthetic workflows.
2-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde structure
1250532-16-1 structure
商品名:2-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde
CAS番号:1250532-16-1
MF:C12H11ClN2O
メガワット:234.68154168129
CID:5872058
PubChem ID:62352054

2-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde 化学的及び物理的性質

名前と識別子

    • Benzaldehyde, 2-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)-
    • 2-Chloro-6-(4,5-dimethyl-1h-imidazol-1-yl)benzaldehyde
    • EN300-1293447
    • AKOS011637227
    • 1250532-16-1
    • CS-0349961
    • 2-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde
    • インチ: 1S/C12H11ClN2O/c1-8-9(2)15(7-14-8)12-5-3-4-11(13)10(12)6-16/h3-7H,1-2H3
    • InChIKey: WQDZREHWWCFANG-UHFFFAOYSA-N
    • ほほえんだ: C(=O)C1=C(N2C=NC(C)=C2C)C=CC=C1Cl

計算された属性

  • せいみつぶんしりょう: 234.0559907g/mol
  • どういたいしつりょう: 234.0559907g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 261
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 34.9Ų

じっけんとくせい

  • 密度みつど: 1.24±0.1 g/cm3(Predicted)
  • ふってん: 418.4±45.0 °C(Predicted)
  • 酸性度係数(pKa): 5.85±0.61(Predicted)

2-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1293447-10.0g
2-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde
1250532-16-1
10g
$3683.0 2023-06-06
Enamine
EN300-1293447-1.0g
2-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde
1250532-16-1
1g
$857.0 2023-06-06
Enamine
EN300-1293447-1000mg
2-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde
1250532-16-1
1000mg
$485.0 2023-09-30
Enamine
EN300-1293447-0.5g
2-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde
1250532-16-1
0.5g
$823.0 2023-06-06
Enamine
EN300-1293447-50mg
2-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde
1250532-16-1
50mg
$407.0 2023-09-30
Enamine
EN300-1293447-2500mg
2-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde
1250532-16-1
2500mg
$949.0 2023-09-30
Enamine
EN300-1293447-5.0g
2-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde
1250532-16-1
5g
$2485.0 2023-06-06
Enamine
EN300-1293447-0.05g
2-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde
1250532-16-1
0.05g
$719.0 2023-06-06
Enamine
EN300-1293447-0.1g
2-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde
1250532-16-1
0.1g
$755.0 2023-06-06
Enamine
EN300-1293447-250mg
2-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde
1250532-16-1
250mg
$447.0 2023-09-30

2-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde 関連文献

2-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehydeに関する追加情報

2-Chloro-6-(4,5-Dimethyl-1H-imidazol-1-yl)benzaldehyde: A Comprehensive Overview

2-Chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde (CAS No. 1250532-16-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound, characterized by its unique structural features, has shown promise in various applications, including as a building block for more complex molecules and as a potential therapeutic agent.

The molecular structure of 2-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde consists of a benzaldehyde moiety substituted with a chloro group at the 2-position and a 4,5-dimethylimidazole ring at the 6-position. The presence of these functional groups imparts distinct chemical properties and reactivity patterns, making it an attractive candidate for synthetic transformations and biological studies.

In recent years, the synthesis and characterization of 2-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde have been extensively studied. One notable method involves the condensation of 2-chloroanisaldehyde with 4,5-dimethylimidazole in the presence of a suitable catalyst. This approach has been optimized to achieve high yields and purity, facilitating its use in downstream applications.

The biological activity of 2-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde has also been a focus of research. Studies have shown that this compound exhibits potent antifungal and antibacterial properties. For instance, it has been found to inhibit the growth of several pathogenic fungi and bacteria, making it a potential lead compound for the development of new antimicrobial agents.

Beyond its antimicrobial properties, 2-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde has been explored for its potential as a ligand in metal coordination chemistry. The imidazole ring can act as a bidentate ligand, forming stable complexes with various metal ions. These complexes have shown interesting catalytic activities in organic transformations, such as C-H activation and cross-coupling reactions.

In the context of medicinal chemistry, 2-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde has been used as a starting material for the synthesis of more complex molecules with therapeutic potential. For example, it has been employed in the preparation of imidazole-based derivatives that exhibit anti-inflammatory and analgesic properties. These derivatives have shown promising results in preclinical studies, suggesting their potential for further development as novel drugs.

The environmental impact of 2-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde is another area of interest. Research has focused on understanding its biodegradability and ecotoxicological effects. Preliminary studies suggest that this compound is relatively stable under environmental conditions but can be degraded by microbial action over time. This information is crucial for assessing its safety and environmental impact when used in industrial or pharmaceutical applications.

In conclusion, 2-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde (CAS No. 1250532-16-1) is a multifaceted compound with diverse applications in organic synthesis, medicinal chemistry, and catalysis. Its unique structural features and biological activities make it an important molecule for ongoing research and development efforts. As new methodologies and applications continue to emerge, the significance of this compound is likely to grow further.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD